1-(Azepan-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
1-(Azepan-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound, with its unique structure, holds potential for various scientific and industrial applications.
Preparation Methods
The synthesis of 1-(Azepan-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile involves several steps:
Condensation Reaction: The initial step typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate.
Cyclization: The intermediate product undergoes cyclization to form the benzimidazole ring.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using automated and scalable processes.
Chemical Reactions Analysis
1-(Azepan-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Azepan-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Azepan-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(Azepan-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile can be compared with other similar compounds:
Benzimidazole Derivatives: Compounds like 2-aryl-4-(benzimidazol-2-yl)-1,2-dihydro[1,2,4] are known for their cytotoxic activity against human carcinoma and glioma cell lines.
Imidazole Derivatives: Imidazole-containing compounds, such as clemizole and etonitazene, exhibit a broad range of biological activities, including antibacterial, antiviral, and anticancer properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct pharmacological and chemical properties.
Properties
Molecular Formula |
C21H24N4 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
1-(azepan-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C21H24N4/c1-2-9-16-14-20(24-12-7-3-4-8-13-24)25-19-11-6-5-10-18(19)23-21(25)17(16)15-22/h5-6,10-11,14H,2-4,7-9,12-13H2,1H3 |
InChI Key |
KCNPCNMUGAIOSR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCCCCC4)C#N |
Origin of Product |
United States |
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